1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethyl-4-nitrobenzimidazol-2-amine
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Overview
Description
Isoxazole-based bicyclic compound 5 is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole-based compounds are known for their wide range of biological activities and therapeutic potential, making them significant in drug discovery and development .
Preparation Methods
Isoxazole-based bicyclic compounds can be synthesized through various methods. One efficient method involves the intramolecular nitrile oxide cycloaddition of dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates or dimethyl 2-allyl-2-(2-nitro-1-aryl/alkyl ethyl)malonate . This method is known for its high yields and straightforward operations. Another approach includes the dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, and dehydration of nitroalkanes . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Isoxazole-based bicyclic compound 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isocyanate, triethylamine, di-tert-butyl dicarbonate, and dimethylaminopyridine . The major products formed from these reactions include β-hydroxyketones, β-aminoalcohols, and α,β-unsaturated ketones . The compound can also participate in cycloaddition reactions, forming valuable bioactive compounds .
Scientific Research Applications
Isoxazole-based bicyclic compound 5 has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bioactive compounds, including β-hydroxyketones and β-aminoalcohols . In biology and medicine, isoxazole derivatives exhibit a wide range of biological activities, such as anticancer, antibacterial, antiviral, and anti-inflammatory properties . These compounds are also used as potential inhibitors of acetylcholinesterase, making them relevant in the treatment of Alzheimer’s disease . Additionally, isoxazole-based compounds are valuable in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of isoxazole-based bicyclic compound 5 involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can induce apoptosis and arrest the cell cycle at G2/M and S phases in cancer cells . They also exhibit high-affinity binding to multiple distinct receptors, aiding in the development of innovative medications with original therapeutic applications . The unique electron-rich aromatic structure of isoxazoles allows for high-affinity binding to various targets, contributing to their diverse biological activities .
Comparison with Similar Compounds
Isoxazole-based bicyclic compound 5 can be compared with other similar compounds, such as thiadiazole, oxadiazole, and isothiazole derivatives . While all these compounds share a heterocyclic structure, isoxazole-based compounds are unique due to their wide range of biological activities and therapeutic potential . For example, isoxazole derivatives exhibit significant anticancer, antibacterial, and anti-inflammatory properties, making them more versatile in drug discovery and development . Other similar compounds may have specific applications, but the broad spectrum of activities associated with isoxazole-based compounds sets them apart .
Properties
Molecular Formula |
C21H21N5O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethyl-4-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C21H21N5O3/c1-4-22-21-23-20-17(25(21)12-15-8-6-5-7-9-15)10-16(11-18(20)26(27)28)19-13(2)24-29-14(19)3/h5-11H,4,12H2,1-3H3,(H,22,23) |
InChI Key |
ANFSRXMOJNUJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])C4=C(ON=C4C)C |
Origin of Product |
United States |
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